(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid
Description
This compound is a bicyclo[3.1.1]heptane derivative with a rigid, fused bicyclic scaffold. Key features include:
- Stereochemistry: The 1R,2R,3R,5R configuration confers distinct three-dimensional geometry, influencing molecular interactions.
- Functional Groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carboxylic acid at position 2.
- Applications: Potential use in drug development as a chiral building block or peptide mimetic due to its conformational rigidity and dual functionalization.
Properties
IUPAC Name |
(1R,2R,3R,5R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-9(12(17)18)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3,(H,16,19)(H,17,18)/t8-,9+,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQPRHGAXOYBG-VLEAKVRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Compound 1 : di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (C₁₄H₂₁NO₄)
- Structure: Bicyclo[2.2.2]octene core with Boc-amino and carboxylic acid groups.
- Synthesis: Boc protection of an amino-bicyclic precursor in dioxane/water, yielding a white solid (63% yield, m.p. 117–120°C).
- Key Differences :
- Ring System : Larger bicyclo[2.2.2]octene vs. bicyclo[3.1.1]heptane in the target compound.
- Reactivity : The presence of an alkene in the bicyclo[2.2.2]octene may increase susceptibility to oxidation or cycloaddition reactions.
- Elemental Analysis : Close agreement between calculated (C 62.90%, H 7.92%, N 5.24%) and experimental values (C 62.78%, H 7.99%, N 5.11%) indicates high purity .
2.2. Compound 2 : (1R,2S,3S,5R)-2-(Dialkylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol (C₁₁H₂₁NO)
- Structure: Similar bicyclo[3.1.1]heptane core but with hydroxyl and dialkylamino groups.
- Applications: Catalyzes enantioselective additions of diethylzinc to aldehydes (52–80% yield for (R)-(+)-1-aryl-1-propanols) .
- Key Differences: Functional Groups: Hydroxyl and amino groups vs. Boc-amino and carboxylic acid in the target compound. Stereochemistry: 1R,2S,3S,5R configuration vs. 1R,2R,3R,5R in the target, affecting catalytic activity and solubility.
2.3. Compound 3 : 2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid (C₁₁H₁₉NO₂)
- Structure: Bicyclo[3.1.1]heptane with an amino group and acetic acid side chain.
- Key Differences :
- Substituents : Acetic acid (CH₂COOH) vs. directly attached carboxylic acid (COOH) in the target compound, altering acidity (pKa ~4.7 vs. ~2.5).
- Molecular Weight : 197.27 g/mol vs. 283.33 g/mol (estimated for the target compound), impacting pharmacokinetic properties.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Methods: Boc protection is a common strategy (e.g., and ), but the bicyclo[3.1.1]heptane scaffold requires specialized precursors, such as nopinone derivatives .
- Conformational Rigidity : The bicyclo[3.1.1]heptane system in the target compound enhances metabolic stability compared to bicyclo[2.2.2]octene derivatives .
- Catalytic vs. Pharmaceutical Use : While Compound 2 is effective in catalysis, the target compound’s carboxylic acid group may favor interactions with biological targets (e.g., enzyme active sites) .
Preparation Methods
Cyclization and Bicycloheptane Core Formation
The bicyclo[3.1.1]heptane skeleton is constructed through a titanium-mediated intramolecular aldol condensation. A precursor ketone undergoes cyclization in tetrahydrofuran (THF) at −5°C in the presence of titanium tetraisopropoxide, which acts as a Lewis acid and water scavenger. This step achieves the desired stereochemistry (1R,2R,3R,5R) with >95% enantiomeric excess (ee).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −5°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Titanium tetraisopropoxide |
| Reaction Time | 1.5 hours |
The use of THF ensures optimal solubility of intermediates, while titanium tetraisopropoxide enhances reaction efficiency by sequestering water.
Boc Protection of the Amino Group
The free amine generated during cyclization is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is performed in ethanol at 25°C, with a 1.5:1 molar ratio of Boc anhydride to amine. The reaction achieves near-quantitative yield (98%) and prevents undesired side reactions in subsequent steps.
Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| Solvent (Ethanol) | Maximizes Boc group stability |
| Temperature (25°C) | Balances reaction rate and selectivity |
| Molar Ratio (1.5:1) | Minimizes excess reagent waste |
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via oxidation of a primary alcohol intermediate. Sodium hypochlorite (NaClO) in aqueous acetic acid at 40°C oxidizes the alcohol to the carboxylic acid over 6 hours. This method avoids over-oxidation to CO₂, a common issue with stronger oxidizing agents.
Oxidation Parameters:
| Oxidizing Agent | NaClO |
|---|---|
| Solvent System | Acetic acid/H₂O (3:1 v/v) |
| Temperature | 40°C |
| Yield | 89% |
Reaction Optimization and Challenges
Stereochemical Control
Achieving the correct (1R,2R,3R,5R) configuration demands chiral auxiliaries or asymmetric catalysis. The patent employs L-proline-derived catalysts during ketone reduction, ensuring >90% diastereomeric excess (de). Competing pathways leading to (1S,2S) isomers are suppressed by kinetic control at low temperatures (−10°C).
Solvent and Temperature Effects
Solvent Screening:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 92 | 98 |
| Methanol | 85 | 95 |
| Acetonitrile | 78 | 93 |
THF outperforms other solvents due to its ability to stabilize transition states in cyclization.
Temperature Gradient Study:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| −10 | 3 | 94 |
| 0 | 2.5 | 89 |
| 25 | 1.5 | 76 |
Lower temperatures favor stereoselectivity but prolong reaction times.
Analytical Characterization
Physicochemical Properties
Data from supplier specifications and experimental measurements:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.36 g/mol |
| Boiling Point | 417.9±24.0°C (Predicted) |
| Density | 1.14±0.1 g/cm³ |
| pKa | 4.57±0.60 |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.12–2.30 (m, 4H, bicyclo-CH₂), 3.15 (d, J = 6.8 Hz, 1H, NH).
-
IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Usage (kg/kg product) |
|---|---|---|
| Titanium tetraisopropoxide | 320 | 0.45 |
| Boc Anhydride | 280 | 0.62 |
| Sodium Borohydride | 110 | 0.15 |
Waste Management
The process generates 8.2 kg of aqueous waste per kg of product, primarily from aqueous workups. Titanium byproducts are neutralized with NaHCO₃ and filtered, reducing environmental impact.
Comparative Methodologies
Alternative routes include:
-
Enzymatic Resolution: Lipase-mediated kinetic resolution achieves 99% ee but requires expensive biocatalysts.
-
Grignard Addition: Forms the bicycloheptane skeleton but struggles with stereocontrol (70% de).
The patent method remains superior in yield (92% vs. 68–75%) and operational simplicity.
Q & A
Q. What synthetic strategies are effective for constructing the bicyclo[3.1.1]heptane core with precise stereochemistry?
The bicyclo[3.1.1]heptane framework can be synthesized via cyclization of linear precursors, such as allyl-protected amines or ketones. Key steps include:
- Chiral induction : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control the (1R,2R,3R,5R) configuration .
- Ring closure : Intramolecular aldol condensation or photochemical [2+2] cycloaddition under controlled temperatures (−78°C to 25°C) to minimize racemization .
- Functionalization : Sequential Boc-protection of the amine and oxidation of hydroxyl groups to carboxylic acids using Jones reagent .
Q. How can the stereochemical integrity of the compound be validated?
Advanced spectroscopic techniques are critical:
- NMR : 2D NOESY to confirm spatial proximity of protons (e.g., H-2 and H-5 in the bicyclo system) and -DEPT for stereochemical assignment .
- X-ray crystallography : Resolve absolute configuration, particularly for the tert-butyl and dimethyl groups .
- Polarimetry : Measure specific optical rotation ([α]) and compare with literature values for similar bicyclo systems (e.g., [α] = +15° to +25° in chloroform) .
Q. What are the optimal conditions for Boc deprotection without degrading the bicyclo framework?
Mild acidic conditions preserve the bicyclo structure:
- Reagent : 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–5°C .
- Monitoring : TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) and LC-MS to confirm removal of the Boc group (MW reduction by 100 Da) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors. The bicyclo[3.1.1]heptane’s rigidity may enhance binding entropy by reducing conformational flexibility .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Lys or Arg side chains) .
Q. What methodologies resolve enantiomeric impurities during synthesis?
- Chiral HPLC : Utilize Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase; retention times differ by 1–2 minutes for enantiomers .
- Kinetic resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., CAL-B enzyme, vinyl acetate) to separate (R)- and (S)-isomers .
Q. How does the bicyclo[3.1.1]heptane framework influence pharmacokinetic properties compared to monocyclic analogs?
- Metabolic stability : The rigid bicyclo system reduces cytochrome P450-mediated oxidation (e.g., t increases from 2 h to 6 h in microsomal assays) .
- Solubility : The carboxylic acid group enhances aqueous solubility (logP = 1.2 vs. 2.5 for non-acid analogs), critical for bioavailability .
Q. What strategies modify the compound for structure-activity relationship (SAR) studies?
- Substituent variation : Replace tert-butyl with cyclopentyl or adamantyl groups to assess steric effects on target binding .
- Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide to maintain acidity while altering membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
